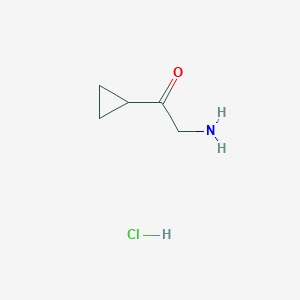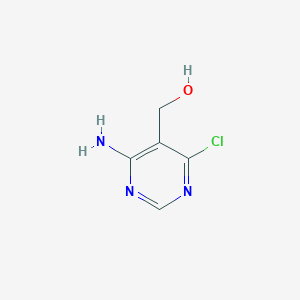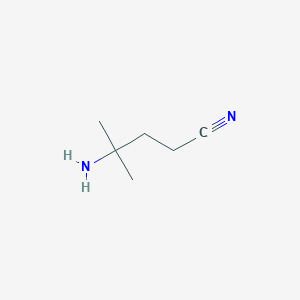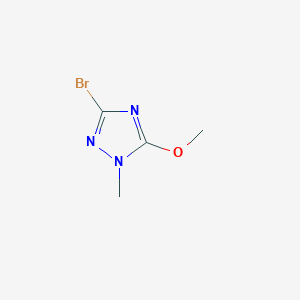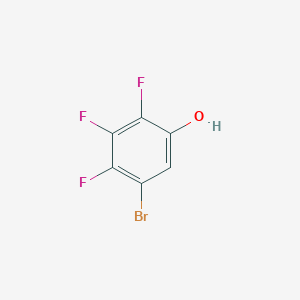
5-Brom-2,3,4-trifluorphenol
Übersicht
Beschreibung
5-Bromo-2,3,4-trifluorophenol: is an organic compound with the molecular formula C6H2BrF3O and a molecular weight of 226.98 g/mol . This compound is characterized by the presence of bromine and three fluorine atoms attached to a phenol ring, making it a halogenated phenol derivative. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Bromo-2,3,4-trifluorophenol is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds. It is also employed in the development of new materials and catalysts .
Biology and Medicine:
In biological research, 5-Bromo-2,3,4-trifluorophenol is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its halogenated structure makes it useful in the design of bioactive molecules and pharmaceuticals .
Industry:
The compound is utilized in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials .
Wirkmechanismus
Mode of Action
It is known that halogenated phenols can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules.
Action Environment
The action, efficacy, and stability of 5-Bromo-2,3,4-trifluorophenol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other chemicals, and the specific characteristics of the biological system in which the compound is acting.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 5-Bromo-2,3,4-trifluorophenol involves the bromination of 2,3,4-trifluorophenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .
Industrial Production Methods:
In an industrial setting, the production of 5-Bromo-2,3,4-trifluorophenol may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
5-Bromo-2,3,4-trifluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Major Products Formed:
Substitution: Various substituted phenols.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols and other reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2,5,6-trifluorophenol: Similar in structure but with different bromine and fluorine positions.
5-Bromo-2,3,4-trifluorophenol: The compound itself.
Uniqueness:
5-Bromo-2,3,4-trifluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine and three fluorine atoms on the phenol ring enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
5-bromo-2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNOCRIVMNERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





